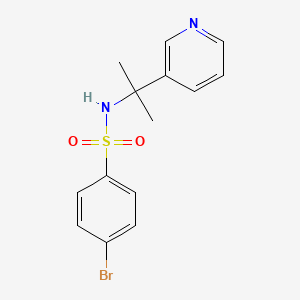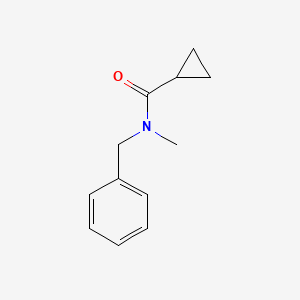![molecular formula C18H19NO2 B6643260 N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide](/img/structure/B6643260.png)
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide, also known as DIHB, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of indene derivatives and has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to exert various biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been shown to protect against oxidative stress and neuronal damage in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has several advantages as a research tool, including its synthetic availability, stability, and potential therapeutic applications. However, there are also limitations to its use in lab experiments. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has low solubility in water, which can limit its bioavailability and efficacy. In addition, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has not been extensively studied in clinical trials, and its safety profile is not well established.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide. One potential direction is to investigate its therapeutic potential in other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to optimize its chemical structure to improve its efficacy and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and safety profile. Overall, N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide is a promising compound with potential therapeutic applications, and further research is needed to fully understand its pharmacological properties.
Synthesemethoden
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide can be synthesized using a multi-step process involving the reaction of 2,3-dihydro-1H-inden-5-ol with ethyl bromoacetate, followed by hydrolysis and amidation with benzoyl chloride. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anti-inflammatory and anti-cancer properties in preclinical studies. N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide has also been investigated for its neuroprotective effects in Parkinson's disease models.
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(15-5-2-1-3-6-15)19-11-12-21-17-10-9-14-7-4-8-16(14)13-17/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOPZTHOQUTAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)
![(3,4-dimethoxyphenyl)-[4-[(2-methyl-1H-indol-3-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6643205.png)


![3-[[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]-2-methyl-1H-indole](/img/structure/B6643223.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)






![4-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B6643271.png)